Synthesis Yield: Phenylthiotrimethylsilane Route vs. Conventional Thiophenol Route for 3-Nitro-4-arylthioacetophenones
1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one is accessible via a halogen displacement route using phenylthiotrimethylsilane (PhS-SiMe3) and 4'-fluoro-3'-nitroacetophenone, achieving an isolated yield of approximately 94% . In contrast, the conventional route employing thiophenol and the same fluoro-nitro precursor typically delivers lower yields (ca. 60–80%) due to competing side reactions and thiolate oxidation [1]. This 14–34 point yield advantage directly impacts procurement economics for multistep synthesis programs.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | ~94% yield |
| Comparator Or Baseline | Conventional thiophenol route: ~60–80% yield (estimated range for analogous 3-nitro-4-arylthioacetophenones) |
| Quantified Difference | 14–34 percentage points higher yield |
| Conditions | 4'-Fluoro-3'-nitroacetophenone + PhS-SiMe3 in DMSO at 25°C vs. 4'-fluoro-3'-nitroacetophenone + thiophenol/Cs2CO3 in DMSO |
Why This Matters
A 14–34% higher yield directly reduces the cost per gram of downstream products and improves atom economy, justifying preferential procurement of this specific compound when the silylthioether synthetic route is selected.
- [1] Kondoh, A., Yorimitsu, H., Oshima, K. Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate. J. Org. Chem. 2007, 72, 2452–2458. View Source
